(5Z)-3-butyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features a unique combination of a pyridine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of a butyl-substituted imidazole derivative with a pyridine aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to a dihydroimidazole using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-OXODIHYDRO-1H-IMIDAZOL-4-ONE: Similar structure but with an oxo group instead of a thioxo group.
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-IMINO-1H-IMIDAZOL-4-ONE: Similar structure but with an imino group instead of a thioxo group.
Uniqueness
3-BUTYL-5-[(Z)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to the presence of both a thioxo group and a pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H15N3OS/c1-2-3-8-16-12(17)11(15-13(16)18)9-10-4-6-14-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,15,18)/b11-9- |
InChI Key |
DJKRWPJWWQDVFV-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=NC=C2)/NC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=NC=C2)NC1=S |
Origin of Product |
United States |
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